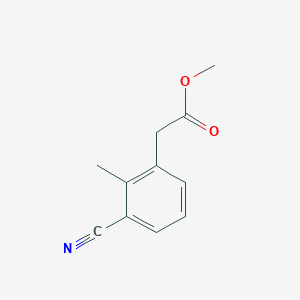

Methyl 2-(3-cyano-2-methylphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(3-cyano-2-methylphenyl)acetate is an organic compound with the molecular formula C11H11NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(3-cyano-2-methylphenyl)acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(3-cyano-2-methylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-(3-cyano-2-methylphenyl)acetate serves as an important intermediate in organic synthesis. It can be utilized in the following ways:

- Nucleophilic Reactions : The cyano and ester groups enable the compound to undergo nucleophilic attacks, facilitating the formation of diverse derivatives. Common reagents used in these reactions include triethylamine and various nucleophiles, often requiring solvents like ethanol for optimal yields.

- Multi-component Reactions : This compound can be involved in multi-component reactions (MCRs), which allow for the simultaneous reaction of three or more reactants to form complex products with high atom economy. Such reactions are particularly useful for synthesizing heterocyclic compounds that possess significant biological activities .

Pharmaceutical Applications

The derivatives of this compound have been explored for their potential biological activities, particularly in the pharmaceutical domain:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain substituted derivatives demonstrate higher cytotoxicity compared to established chemotherapeutics like doxorubicin when tested against human cancer cell lines such as MCF-7 (breast adenocarcinoma) .

- Biological Target Interactions : Investigations into the interactions of this compound with biological targets have revealed insights into its mechanism of action, including binding affinities with specific enzymes or receptors. This could elucidate its potential therapeutic roles in treating diseases.

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound has potential uses in material science:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers where its reactive functional groups can facilitate cross-linking or modification processes, leading to materials with enhanced properties.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Mécanisme D'action

The mechanism of action of Methyl 2-(3-cyano-2-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(2-cyanoacetamido)benzoate: Similar structure with a cyanoacetamido group instead of a cyano group.

Methyl 2-(2-oxoindol-3-ylidene)malononitrile: Contains a cyano group and an indole ring.

Thiophene derivatives: Compounds with a thiophene ring and similar functional groups

Uniqueness

Methyl 2-(3-cyano-2-methylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a cyano group and an ester group makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Activité Biologique

Methyl 2-(3-cyano-2-methylphenyl)acetate is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

This compound is characterized by the presence of both cyano and ester functional groups. These groups facilitate various chemical reactions, making it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic attacks, leading to the formation of biologically active derivatives.

Synthesis Overview

The synthesis of this compound typically involves the reaction of appropriate substrates under controlled conditions. The following table summarizes key synthetic routes:

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route 1 | Methyl acetate + 3-cyano-2-methylphenyl bromide | Reflux in DMF | 75% |

| Route 2 | Methyl cyanoacetate + substituted phenol | Base-catalyzed reaction | 68% |

Biological Mechanisms

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Its mechanism of action is primarily attributed to its ability to interact with cellular targets, influencing apoptosis and cell proliferation.

Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study showed that derivatives of similar compounds could significantly increase caspase-3 activation, a critical marker for apoptosis:

- Cell Line: MCF-7 (breast cancer)

- IC50: Approximately 5 µM

- Mechanism: Induction of mitochondrial pathway leading to cytochrome c release into the cytosol .

Case Studies

- Study on MCF-7 Cells:

- Comparative Analysis:

Potential Therapeutic Applications

Given its biological activities, this compound shows promise as a lead compound for developing new anticancer agents. Its ability to inhibit cell growth and induce apoptosis makes it a candidate for further exploration in cancer therapeutics.

Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 2-(3-cyano-2-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-9(6-11(13)14-2)4-3-5-10(8)7-12/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOROLWWIQKEHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C#N)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.